molecular formula C13H16Cl2N2O2 B2906596 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea CAS No. 1396881-26-7

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2906596
CAS No.: 1396881-26-7
M. Wt: 303.18
InChI Key: LKSOFGASZYFNEK-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of cyclopropyl and dichlorophenyl groups in its structure suggests potential biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea typically involves the following steps:

    Formation of the cyclopropyl intermediate: This can be achieved through the reaction of a suitable cyclopropyl precursor with a halogenating agent.

    Hydroxylation: The cyclopropyl intermediate is then hydroxylated using an appropriate oxidizing agent.

    Urea formation: The hydroxylated cyclopropyl compound is reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalysts and solvents: To optimize reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation products: Ketones or carboxylic acids.

    Reduction products: Modified cyclopropyl derivatives.

    Substitution products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular processes.

    Medicine: As a lead compound for developing new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea may involve:

    Molecular targets: Such as enzymes or receptors that interact with the compound.

    Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea
  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dimethylphenyl)urea
  • 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-difluorophenyl)urea

Uniqueness

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea is unique due to the presence of the dichlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c14-10-4-3-9(7-11(10)15)17-13(19)16-6-5-12(18)8-1-2-8/h3-4,7-8,12,18H,1-2,5-6H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSOFGASZYFNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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